molecular formula C3H2Cl4F2 B073634 1,1,3,3-Tetrachloro-2,2-difluoropropane CAS No. 1112-14-7

1,1,3,3-Tetrachloro-2,2-difluoropropane

Cat. No. B073634
CAS RN: 1112-14-7
M. Wt: 217.9 g/mol
InChI Key: BLOAGLDWHISXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,3,3-Tetrachloro-2,2-difluoropropane (TCDFP) is a chemical compound with the molecular formula C3Cl4F2. It is a colorless liquid that is used in various industrial applications. TCDFP is primarily used as a solvent and as a chemical intermediate in the production of other chemicals.

Mechanism Of Action

The mechanism of action of 1,1,3,3-Tetrachloro-2,2-difluoropropane is not well understood. However, it is believed that 1,1,3,3-Tetrachloro-2,2-difluoropropane may act as a surfactant, disrupting the lipid bilayer of cell membranes. This disruption can lead to changes in membrane permeability and ion channel activity.

Biochemical And Physiological Effects

1,1,3,3-Tetrachloro-2,2-difluoropropane has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,1,3,3-Tetrachloro-2,2-difluoropropane can induce apoptosis (programmed cell death) in cancer cells. 1,1,3,3-Tetrachloro-2,2-difluoropropane has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages And Limitations For Lab Experiments

One advantage of using 1,1,3,3-Tetrachloro-2,2-difluoropropane in lab experiments is its ability to extract lipids from biological samples. 1,1,3,3-Tetrachloro-2,2-difluoropropane is also relatively easy to synthesize and is commercially available. However, 1,1,3,3-Tetrachloro-2,2-difluoropropane is toxic and should be handled with care. Additionally, 1,1,3,3-Tetrachloro-2,2-difluoropropane is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research involving 1,1,3,3-Tetrachloro-2,2-difluoropropane. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 1,1,3,3-Tetrachloro-2,2-difluoropropane in inducing apoptosis in cancer cells. Additionally, 1,1,3,3-Tetrachloro-2,2-difluoropropane may have applications in the development of new surfactants and other industrial chemicals. Finally, more research is needed to determine the potential environmental and health effects of 1,1,3,3-Tetrachloro-2,2-difluoropropane, as it is a persistent organic pollutant.

Scientific Research Applications

1,1,3,3-Tetrachloro-2,2-difluoropropane has been used in various scientific research applications. It has been used as a solvent in the extraction of lipids from biological samples. 1,1,3,3-Tetrachloro-2,2-difluoropropane has also been used as a reagent in the synthesis of other chemicals. Additionally, 1,1,3,3-Tetrachloro-2,2-difluoropropane has been used in the production of fluorocarbon surfactants, which have applications in the chemical industry.

properties

CAS RN

1112-14-7

Product Name

1,1,3,3-Tetrachloro-2,2-difluoropropane

Molecular Formula

C3H2Cl4F2

Molecular Weight

217.9 g/mol

IUPAC Name

1,1,3,3-tetrachloro-2,2-difluoropropane

InChI

InChI=1S/C3H2Cl4F2/c4-1(5)3(8,9)2(6)7/h1-2H

InChI Key

BLOAGLDWHISXHG-UHFFFAOYSA-N

SMILES

C(C(C(Cl)Cl)(F)F)(Cl)Cl

Canonical SMILES

C(C(C(Cl)Cl)(F)F)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction was conducted and the product was analyzed in the same manner as in Example 1-1 except that 34 g (0.12 mol) of CCl3CF2CCl3 was used. As a result, it was found that the conversion was 84%, and CHCl2CF2CCl3 formed at a selectivity of 46% and CHCl2CF2CHCl2 formed at a selectivity of 44%.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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